molecular formula C8H15NO B12941136 1-Isopropylpyrrolidine-3-carbaldehyde

1-Isopropylpyrrolidine-3-carbaldehyde

Katalognummer: B12941136
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: GVWUEOBZNJJKQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C8H15NO. It features a pyrrolidine ring substituted with an isopropyl group and an aldehyde functional group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Isopropylpyrrolidine-3-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-isopropylpyrrolidine-3-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions can modulate the biological activity of the compound and its derivatives, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Isopropylpyrrolidine-3-carbaldehyde is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This substitution can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-propan-2-ylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-7(2)9-4-3-8(5-9)6-10/h6-8H,3-5H2,1-2H3

InChI-Schlüssel

GVWUEOBZNJJKQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC(C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.